molecular formula C16H24N2O3S B5376403 N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide

N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5376403
M. Wt: 324.4 g/mol
InChI Key: IKTXDCCJSNVOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is a white crystalline solid that is used in scientific research for its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It may also interact with ion channels and receptors in the brain to produce its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide has analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce the severity and frequency of seizures in certain animal models of epilepsy. Additionally, it has been suggested that N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide may have potential as a treatment for drug addiction by reducing drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potential as a novel pharmacological agent with multiple potential therapeutic applications. However, one limitation is the lack of extensive research on its safety and efficacy in humans, which may limit its potential clinical use.

Future Directions

There are several future directions for research on N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is its potential use as a treatment for neuropathic pain, which is a challenging condition to treat. Additionally, further research is needed to fully understand its mechanism of action and its potential as a treatment for drug addiction. Furthermore, future studies could investigate the safety and efficacy of N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide in humans to determine its potential clinical use.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide involves the reaction of N-ethyl-4-piperidone with benzyl bromide in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential pharmacological properties, including its activity as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been investigated for its potential use in the treatment of neuropathic pain and drug addiction.

properties

IUPAC Name

N-benzyl-N-ethyl-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-17(13-14-7-5-4-6-8-14)16(19)15-9-11-18(12-10-15)22(2,20)21/h4-8,15H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTXDCCJSNVOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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